1-(2,4-ジクロロフェニル)-1H-ピロール-2,5-ジオン

説明

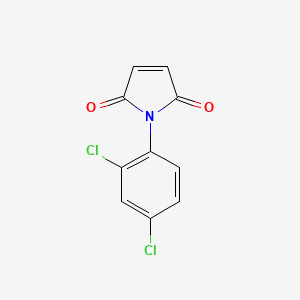

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group

科学的研究の応用

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

作用機序

Target of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target similar biological systems.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in the biological system

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have significant effects on cellular systems

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with pyrrole-2,5-dione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields. The use of continuous flow microreactors has been shown to enhance mass transfer and heat transfer, leading to more efficient and safer production processes .

化学反応の分析

Types of Reactions

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

類似化合物との比較

Similar Compounds

- 2,4-Dichlorophenylhydrazine

- 2,4-Dichlorophenylacetic acid

- 2,4-Dichlorophenylisocyanate

Uniqueness

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

生物活性

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with an appropriate amine. Various methods have been employed to enhance yield and efficiency, including microwave-assisted synthesis which has shown significant advantages over traditional heating methods .

Biological Activity Overview

The biological activities of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione include:

- Anticancer Properties : Studies indicate that derivatives of pyrrole-2,5-dione exhibit potent anticancer effects by inhibiting the growth of various cancer cell lines. For instance, a derivative demonstrated GI50 values in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620 .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains.

- Endothelial Cell Promotion : Research has highlighted its role in promoting endothelial cell differentiation from mesenchymal stem cells (MSCs), indicating potential applications in vascular disease therapies .

Anticancer Activity

A significant study focused on the interaction of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives with growth factor receptors like EGFR and VEGFR2. These interactions were assessed through molecular docking and dynamics simulations, revealing that certain derivatives could form stable complexes with these receptors, suggesting their potential as targeted anticancer agents .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | 1.0 × 10^-8 | EGFR Inhibition |

| 2b | SW-620 | 1.6 × 10^-8 | VEGFR2 Inhibition |

| 2c | Colo-205 | 1.5 × 10^-8 | Lipid Membrane Interaction |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various pathogens. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Vascular Therapy Applications

In vascular medicine, derivatives of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione were shown to enhance endothelialization in models of vascular injury. This suggests a therapeutic role in conditions like atherosclerosis and restenosis by facilitating rapid healing and reducing neointimal hyperplasia .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Colon Cancer Model : In vivo studies using rat models for chemically induced colon cancer showed significant tumor growth inhibition when treated with specific pyrrole derivatives .

- Endothelial Cell Differentiation : A study demonstrated that treatment with certain pyrrole derivatives led to enhanced differentiation of MSCs into endothelial cells, which is critical for effective vascular repair .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKGARCPDEBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949285 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26396-57-6 | |

| Record name | NSC52624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。